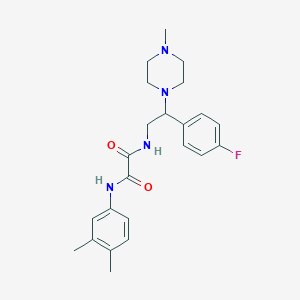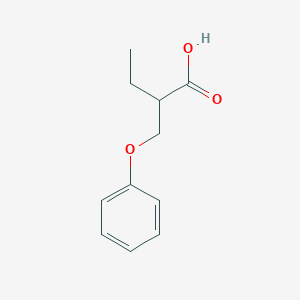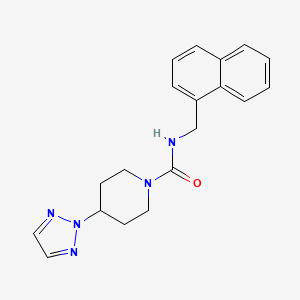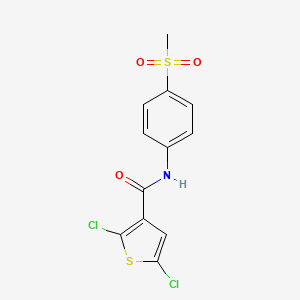
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16F4N4O3 and its molecular weight is 424.356. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probes Sensing pH and Metal Cations
The compound 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a similar compound to the one , has been utilized in fluorescent probes for sensing magnesium and zinc cations. Its sensitivity to pH changes, particularly in the pH 7-8 range, enables significant fluorescence enhancement under basic conditions. This application leverages the high acidity of the fluorophenol moiety for its sensitivity and selectivity in metal cation detection (Tanaka et al., 2001).
Synthesis and Crystal Structure
A related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been synthesized and characterized for its crystal structure. This process involved the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine. The crystal structure analysis of such compounds is essential for understanding their chemical properties and potential applications in various fields, including medicinal chemistry and materials science (Lu et al., 2017).
Biological Activity and Cancer Cell Proliferation Inhibition
N-(ferrocenylmethyl)benzene-carboxamide derivatives, which share structural similarities with the compound , have been synthesized and tested for their cytotoxic effects on breast cancer cell lines. This research highlights the potential of such compounds in the development of cancer therapeutics (Kelly et al., 2007).
Antimicrobial Activity
Fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), compounds related to the one , have been prepared and evaluated for their antifungal and antibacterial activity. Several of these compounds showed high activity against fungi and Gram-positive microorganisms, with some derivatives displaying activity against Gram-negative strains. This research contributes to the understanding of structure-activity relationships in antimicrobial compounds (Carmellino et al., 1994).
Synthesis and Properties in Organic Chemistry
The synthesis and properties of related compounds, such as 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, contribute to the broader understanding of organic synthesis techniques and the structural characteristics of such compounds. These insights are crucial for the development of new materials and drugs (Liang, 2009).
Propiedades
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[[4-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N4O3/c20-15-4-2-1-3-14(15)17(28)11-27-10-16(25-26-27)18(29)24-9-12-5-7-13(8-6-12)30-19(21,22)23/h1-8,10,17,28H,9,11H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXMFGARJLIIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)




![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide](/img/structure/B2944169.png)

![benzo[d]thiazol-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2944172.png)
![(11Z)-11-[(2-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2944173.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea](/img/structure/B2944174.png)

